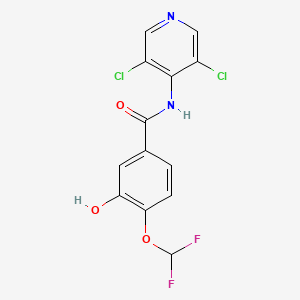
8-Chloro-5-isoquinolinesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-isoquinolinesulfonic Acid is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is an off-white solid that is slightly soluble in water and has a melting point greater than 300°C . This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .
Méthodes De Préparation
The synthesis of 8-Chloro-5-isoquinolinesulfonic Acid typically involves the chlorination of isoquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfuric acid or chlorosulfonic acid . Industrial production methods may involve solvent-assisted co-grinding techniques to form cocrystals, which can enhance the compound’s stability and reactivity .
Analyse Des Réactions Chimiques
8-Chloro-5-isoquinolinesulfonic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinolines and sulfonic acid derivatives .
Applications De Recherche Scientifique
8-Chloro-5-isoquinolinesulfonic Acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Chloro-5-isoquinolinesulfonic Acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8-Chloro-5-isoquinolinesulfonic Acid can be compared with other similar compounds such as:
8-Hydroxyquinoline-5-sulfonic Acid: This compound has similar structural features but contains a hydroxyl group instead of a chlorine atom.
5-Chloro-8-hydroxyquinoline: This compound also has a similar structure but with a hydroxyl group at the 8-position and a chlorine atom at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Propriétés
IUPAC Name |
8-chloroisoquinoline-5-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-8-1-2-9(15(12,13)14)6-3-4-11-5-7(6)8/h1-5H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDJWBVKJWGPQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1S(=O)(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (E)- (9CI)](/img/new.no-structure.jpg)





![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)

